5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.456. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine A2a Receptor Antagonism and Parkinson's Disease
Research has identified compounds structurally related to "5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" as potent adenosine A2a receptor antagonists. These compounds have been shown to have oral activity in mouse models of Parkinson's disease, highlighting their potential therapeutic application in treating neurological disorders. Specifically, modifications of the triazolotriazine core structure to incorporate triazolopyrimidine have been effective in producing orally active antagonists (Vu et al., 2004; Vu et al., 2004).
Synthesis and Antihypertensive Agents
Another study focused on synthesizing a series of compounds with a structure related to "5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" demonstrated potential antihypertensive activity. This work suggests the applicability of such compounds in the treatment of hypertension through the synthesis of analogs showing promising activity (Bayomi et al., 1999).
Antimicrobial Activities
Compounds with the triazolopyrimidine core have been explored for their antimicrobial properties. Research into novel 1,2,4-triazole derivatives, including triazolopyrimidine structures, has yielded compounds with good to moderate activity against various microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).
Novel Synthetic Approaches and Pharmacological Applications
The triazolopyrimidine scaffold is a versatile platform for synthesizing a wide range of pharmacologically active compounds. A comprehensive overview by Merugu et al. (2022) discusses the synthetic strategies and pharmacological activities associated with diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs, highlighting their significance in medicinal chemistry and the potential for discovering new therapeutic agents (Merugu et al., 2022).
properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-28-15-7-3-2-6-14(15)25-10-12-27(13-11-25)19-20-17-16(22-24-23-17)18(21-19)26-8-4-5-9-26/h2-3,6-7H,4-5,8-13H2,1H3,(H,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSBVNQZPWKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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